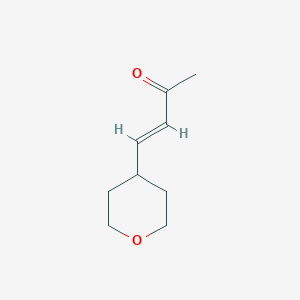
4-(Tetrahydro-2h-pyran-4-yl)but-3-en-2-one
Vue d'ensemble
Description
4-(Tetrahydro-2H-pyran-4-yl)but-3-en-2-one is an organic compound characterized by a six-membered tetrahydropyran ring attached to a butenone moiety. This compound is of interest due to its unique structure, which combines a cyclic ether with an enone, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetrahydro-2H-pyran-4-yl)but-3-en-2-one typically involves the reaction of 3,4-dihydro-2H-pyran with an appropriate butenone precursor under acidic conditions. One common method includes the use of p-toluenesulfonic acid as a catalyst in dichloromethane at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound may involve the hydrogenation of 3,4-dihydro-2H-pyran using Raney nickel as a catalyst . This process ensures high yield and purity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Tetrahydro-2H-pyran-4-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The enone can be reduced to the corresponding alcohols using reducing agents like sodium borohydride.
Substitution: The tetrahydropyran ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted tetrahydropyran derivatives.
Applications De Recherche Scientifique
4-(Tetrahydro-2H-pyran-4-yl)but-3-en-2-one is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving cyclic ethers.
Medicine: Potential precursor for pharmaceutical compounds.
Industry: Used in the production of fine chemicals and as a building block for polymers
Mécanisme D'action
The mechanism of action of 4-(Tetrahydro-2H-pyran-4-yl)but-3-en-2-one involves its interaction with nucleophiles and electrophiles due to the presence of the enone moiety. The compound can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is facilitated by the electron-withdrawing nature of the carbonyl group, making the β-carbon more susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-pyran: A precursor in the synthesis of tetrahydropyran derivatives.
Tetrahydropyran: A cyclic ether used as a protecting group in organic synthesis.
4-(Tetrahydro-2H-pyran-2-yl)oxybenzaldehyde: A compound with similar structural features used in organic synthesis.
Uniqueness
4-(Tetrahydro-2H-pyran-4-yl)but-3-en-2-one is unique due to its combination of a tetrahydropyran ring and an enone moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C9H14O2 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
(E)-4-(oxan-4-yl)but-3-en-2-one |
InChI |
InChI=1S/C9H14O2/c1-8(10)2-3-9-4-6-11-7-5-9/h2-3,9H,4-7H2,1H3/b3-2+ |
Clé InChI |
RQJFDCVHFWRDRX-NSCUHMNNSA-N |
SMILES isomérique |
CC(=O)/C=C/C1CCOCC1 |
SMILES canonique |
CC(=O)C=CC1CCOCC1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













